molecular formula C9H5Cl2N3O3 B067244 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole CAS No. 187399-90-2

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

Cat. No. B067244
M. Wt: 274.06 g/mol
InChI Key: HKXJMFKBDCJXFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, often involves reactions that can yield a variety of functionalized products. For example, treating benzylcyanide with nitric oxide in basic methanol results in the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating a synthetic route that could potentially be adapted for the target compound (Bohle & Perepichka, 2009). Another example is the reaction of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to acetonitriles and alkanes via a non-reductive decyanation pathway, illustrating the chemical versatility of the oxadiazole ring (Sağırlı & Dürüst, 2018).

Molecular Structure Analysis

The structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences their chemical properties and reactivity. For instance, the nearly planar structure of the oxadiazole unit allows for specific intermolecular interactions and reactivity patterns. This structural attribute is crucial for understanding the chemical behavior and potential applications of these compounds (Limbach, Detert, & Schollmeyer, 2016).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives engage in a variety of chemical reactions, reflecting their reactive chloromethyl and nitro groups. These groups facilitate nucleophilic substitution and electrophilic addition reactions, respectively. The chloromethyl group, in particular, can react with N- and S-nucleophilic reagents, demonstrating the compound's utility as a versatile synthon for further chemical modifications (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the specific substituents on the oxadiazole ring. These properties are critical for the compound's application in material science, including its incorporation into organic electronic devices and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, such as stability, reactivity, and acid-base behavior, are significantly affected by the oxadiazole core and the specific functional groups attached to it. For instance, compounds with the oxadiazole ring exhibit pronounced acid/base stability, highlighting their potential utility in environments where chemical resilience is required (Bohle & Perepichka, 2009).

Scientific Research Applications

Antibacterial Activity

A study conducted by Rai et al. (2010) involved the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, including derivatives that showed significant antibacterial activity against several bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values and structure-activity relationships (SARs) were evaluated, highlighting the potential of these compounds in antibacterial applications Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones.

Synthetic Utility

Stepanov et al. (2019) explored the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, demonstrating its versatility as a synthon for synthesizing a range of 1,2,5-oxadiazole derivatives through various chemical reactions. This work shows the compound's broad utility in chemical synthesis, providing pathways for creating diverse chemical structures 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives.

Corrosion Inhibition

Kalia et al. (2020) investigated two newly synthesized oxadiazole derivatives for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. Their study showcased that these compounds, including derivatives of 5-chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, offer significant protection against corrosion, making them valuable for industrial applications Synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution: Experimental and theoretical approach.

Antimicrobial Activity

Prabhashankar et al. (2013) conducted a study on the antimicrobial activity of substituted 1,3,4-oxadiazole analogues, including derivatives closely related to the chemical structure . These compounds exhibited potent antimicrobial properties against various bacterial and fungal strains, suggesting their potential use in combating microbial infections A Study On The Antimicrobial Activity Of New Substituted 1,3,4-Oxadiazole Analogues.

properties

IUPAC Name

5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJMFKBDCJXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649657
Record name 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

CAS RN

187399-90-2
Record name 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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